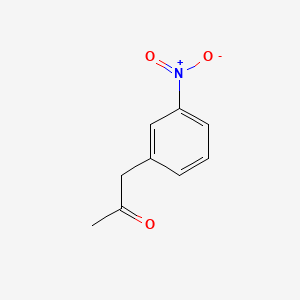
1-(3-硝基苯基)丙酮
描述
1-(3-Nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring at the meta position and a propan-2-one group
科学研究应用
1-(3-Nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
A structurally similar compound, n-[(1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide, has been reported to target chloramphenicol 3-o phosphotransferase . This enzyme is found in Streptomyces venezuelae and plays a crucial role in antibiotic resistance .
Mode of Action
The nitro group can undergo reduction to form reactive nitroso and hydroxylamine intermediates, which can further react with cellular nucleophiles .
Biochemical Pathways
Nitrophenyl compounds are known to interfere with various cellular processes, including dna synthesis, protein function, and cellular respiration .
Pharmacokinetics
The structurally similar compound n-[(1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide has been reported to have high human intestinal absorption and blood-brain barrier permeability .
Result of Action
Nitrophenyl compounds are known to cause cellular stress and can lead to cell death due to their reactivity with cellular components .
Action Environment
The action of 1-(3-Nitrophenyl)propan-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the nitro group, potentially influencing its reactivity. Additionally, the presence of reducing agents can influence the reduction of the nitro group, thereby affecting the compound’s reactivity and toxicity .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-nitrobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{3-Nitrobenzene} + \text{Propionyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(3-Nitrophenyl)propan-2-one} ]
Industrial Production Methods: Industrial production of 1-(3-Nitrophenyl)propan-2-one typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions: 1-(3-Nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The propan-2-one group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as hydroxide ions (OH-) in a polar solvent.
Major Products Formed:
Reduction: 1-(3-Aminophenyl)propan-2-one.
Oxidation: 3-Nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
1-(2-Nitrophenyl)propan-2-one: Similar structure but with the nitro group at the ortho position.
1-(4-Nitrophenyl)propan-2-one: Similar structure but with the nitro group at the para position.
3-Nitroacetophenone: Contains a nitro group at the meta position but with an acetophenone group instead of a propan-2-one group.
属性
IUPAC Name |
1-(3-nitrophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFVYHHUWTVZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)
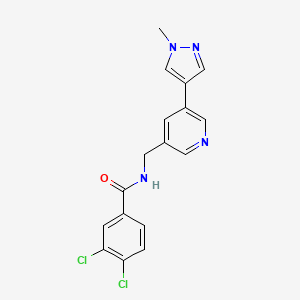
![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)
![ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2477538.png)
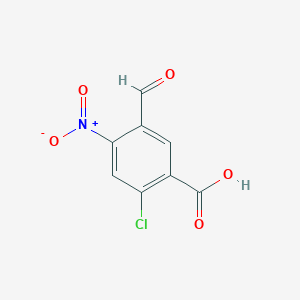
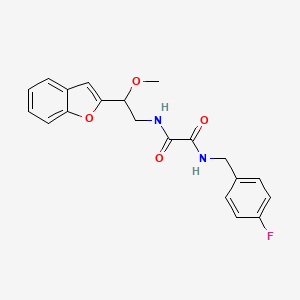
![3-(3-CHLOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE](/img/structure/B2477545.png)

![1-cyano-N-[3-(diethylsulfamoyl)phenyl]methanecarbohydrazonoyl cyanide](/img/structure/B2477548.png)

![Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2477551.png)
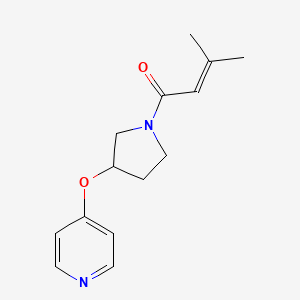
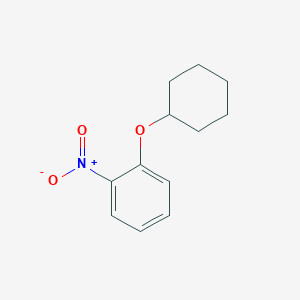
![11-(4-Butoxyphenyl)-5-{[(3,5-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2477554.png)
